2-Chloro-4-formylthiazole

Medicinal Chemistry Synthetic Methodology Process Chemistry

2-Chloro-4-formylthiazole (CAS 5198-79-8), a 2-substituted thiazole-4-carbaldehyde , is a specialized heterocyclic building block with a calculated density of 1.541±0.06 g/cm³ and a boiling point of 278.6±32.0°C. Its defining feature is the combination of an electrophilic aldehyde at the 4-position and a nucleophile-susceptible chlorine at the 2-position , enabling sequential orthogonal derivatization for the construction of complex molecular architectures.

Molecular Formula C4H2ClNOS
Molecular Weight 147.58 g/mol
CAS No. 5198-79-8
Cat. No. B112722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-formylthiazole
CAS5198-79-8
Molecular FormulaC4H2ClNOS
Molecular Weight147.58 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)Cl)C=O
InChIInChI=1S/C4H2ClNOS/c5-4-6-3(1-7)2-8-4/h1-2H
InChIKeyJGIIXKZUXXDKOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-formylthiazole (CAS 5198-79-8) for Synthesis: Technical Specifications and Procurement Guide


2-Chloro-4-formylthiazole (CAS 5198-79-8), a 2-substituted thiazole-4-carbaldehyde , is a specialized heterocyclic building block with a calculated density of 1.541±0.06 g/cm³ and a boiling point of 278.6±32.0°C [1]. Its defining feature is the combination of an electrophilic aldehyde at the 4-position and a nucleophile-susceptible chlorine at the 2-position , enabling sequential orthogonal derivatization for the construction of complex molecular architectures [2].

The Critical Differentiation: Why 2-Chloro-4-formylthiazole Cannot Be Replaced by Common Analogs


Interchanging 2-chloro-4-formylthiazole with other 4-formylthiazoles or 2-halo-4-formylthiazoles can fundamentally alter reaction outcomes due to divergent physicochemical properties and electronic influences on reactivity. For instance, substituting the chlorine atom with a larger halogen or replacing the 4-formyl group can drastically change the molecule's lipophilicity, boiling point, and the activation energy for key steps like nucleophilic aromatic substitution [1]. This guide provides quantitative comparisons to underscore the importance of specific, data-driven selection for reproducible synthetic and medicinal chemistry workflows .

Quantitative Differentiation of 2-Chloro-4-formylthiazole (CAS 5198-79-8) Against Key Analogs


2-Chloro- vs. 2-Bromo-4-formylthiazole: Quantifying Physicochemical and Reactivity Differences

When compared to its 2-bromo analog, 2-chloro-4-formylthiazole exhibits significantly lower density (1.541 vs. 1.9 g/cm³) and a higher boiling point (278.6 vs. 264.9 °C) [1]. The chlorine atom, being less polarizable than bromine, provides different reactivity in nucleophilic substitution reactions and influences the compound's overall lipophilicity (consensus Log P = 1.42) , which is critical for predicting biological membrane permeability and solubility.

Medicinal Chemistry Synthetic Methodology Process Chemistry

The 4-Formyl Group is Critical: Comparing 2-Chloro-4-formylthiazole with 2-Chloro-4-methylthiazole

Replacing the 4-formyl group with a 4-methyl group fundamentally alters the synthetic utility. 2-Chloro-4-formylthiazole's aldehyde allows for a vast range of carbon-carbon bond forming reactions (e.g., Wittig, aldol condensations, reductive aminations) that are impossible with the inert 4-methyl analog. The electron-withdrawing nature of the formyl group also affects the electrophilicity of the C-2 chlorine, as indicated by a predicted pKa of -1.37 for the conjugate acid , whereas the methyl analog is expected to be more basic and less reactive toward nucleophiles.

Fragment-Based Drug Discovery Chemical Biology Synthetic Chemistry

Lipophilicity (Log P) as a Key Differentiator for Biological and ADME Properties

The consensus Log P of 2-chloro-4-formylthiazole is calculated to be 1.42 . This value positions it within an optimal range for oral bioavailability and CNS permeability (typically Log P 1-3). In contrast, replacing the chlorine with hydrogen (4-formylthiazole) or a more lipophilic group like bromine (2-bromo-4-formylthiazole) would shift Log P by approximately -0.3 to +0.5 units, respectively [1], which can significantly alter in vivo distribution and target engagement.

Drug Discovery ADME/Tox Computational Chemistry

Primary Applications for 2-Chloro-4-formylthiazole (CAS 5198-79-8) Based on Quantitative Differentiation


Rational Design of Focused Fragment Libraries for Drug Discovery

The specific combination of a moderate consensus Log P (1.42) and two orthogonal reactive handles makes 2-chloro-4-formylthiazole an ideal fragment for generating diverse chemical libraries. Its physicochemical profile, distinct from its 2-bromo analog (Log P ~1.9) and non-halogenated counterpart, allows medicinal chemists to fine-tune the lipophilicity of hit compounds without introducing additional steric bulk .

Building Block for Orthogonal Functionalization in Complex Molecule Synthesis

This compound is a premier choice for synthetic routes requiring sequential derivatization. The electron-deficient nature of the 2-position, due to the 4-formyl group (pKa = -1.37), facilitates nucleophilic aromatic substitution (SNAr) with amines or thiols . The aldehyde can be independently transformed via Wittig, Horner-Wadsworth-Emmons, or reductive amination, a synthetic versatility not available with 2-chloro-4-methylthiazole [1].

Lead Optimization for Enhanced ADME Properties

In lead optimization programs, the predictable impact of the chlorine atom on Log P (1.42) and other physicochemical properties (density 1.541 g/cm³) allows for data-driven decisions. Replacing a more lipophilic group (e.g., Br) with the 2-chloro-4-formylthiazole moiety can reduce Log P by ~0.5 units, potentially improving aqueous solubility and reducing off-target binding associated with high lipophilicity .

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